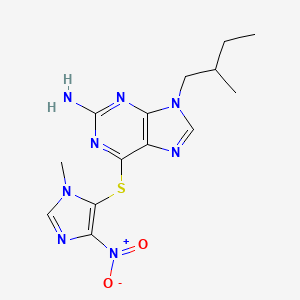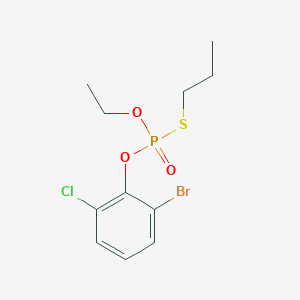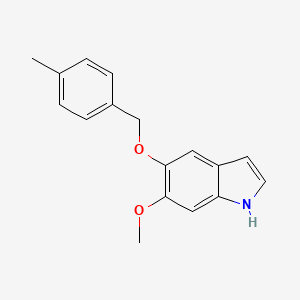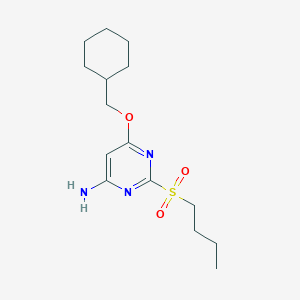
2-(Butane-1-sulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities. This particular compound is characterized by the presence of a butylsulfonyl group at the 2-position, a cyclohexylmethoxy group at the 6-position, and an amine group at the 4-position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Butylsulfonyl Group: The butylsulfonyl group can be introduced via sulfonylation using butylsulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Cyclohexylmethoxy Group: The cyclohexylmethoxy group can be introduced through an etherification reaction using cyclohexylmethanol and a suitable leaving group such as tosyl chloride.
Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution using an amine source such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the butylsulfonyl, cyclohexylmethoxy, or amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles, solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
2-(Butylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Butylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine depends on its specific application. In biological systems, it may exert its effects by:
Binding to Specific Enzymes or Receptors: The compound may interact with specific enzymes or receptors, inhibiting or activating their function.
Modulating Molecular Pathways: The compound may influence various molecular pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine
- 2-(Ethylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine
- 2-(Propylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine
Uniqueness
2-(Butylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine is unique due to the presence of the butylsulfonyl group, which may confer distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. This uniqueness can result in different reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
651733-96-9 |
|---|---|
Formule moléculaire |
C15H25N3O3S |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2-butylsulfonyl-6-(cyclohexylmethoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C15H25N3O3S/c1-2-3-9-22(19,20)15-17-13(16)10-14(18-15)21-11-12-7-5-4-6-8-12/h10,12H,2-9,11H2,1H3,(H2,16,17,18) |
Clé InChI |
ZAKXYNYWFRXIIU-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)(=O)C1=NC(=CC(=N1)OCC2CCCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


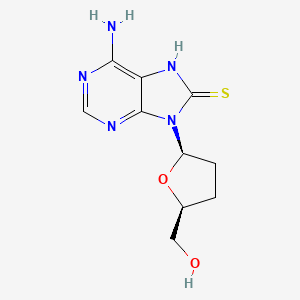
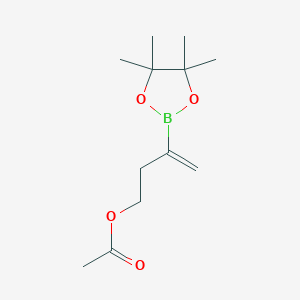
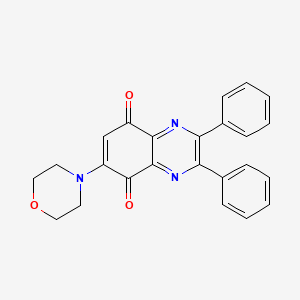
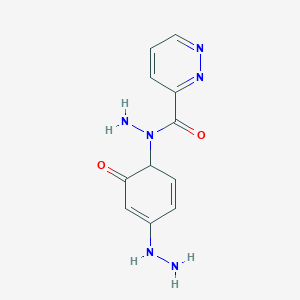
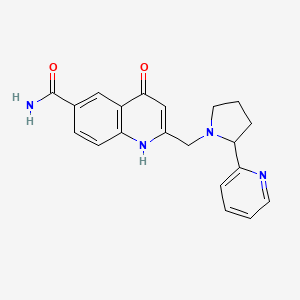

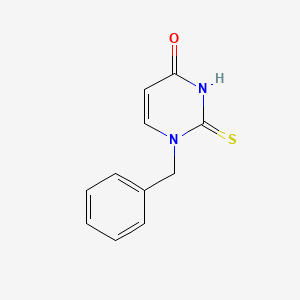

![[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12927543.png)
